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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylpyridine

Cat. No.: B109062 Get Quote

Abstract
2-Bromo-4,6-dimethylpyridine is a versatile heterocyclic building block of significant interest

in medicinal chemistry and organic synthesis. Its strategic substitution pattern—a reactive

bromine atom at the 2-position and two methyl groups on the pyridine core—provides a

valuable scaffold for constructing complex, biologically active molecules. This guide details the

nomenclature, physicochemical properties, synthesis, and characteristic reactivity of this

compound. A particular focus is placed on its application in transition-metal-catalyzed cross-

coupling reactions, which are fundamental to modern drug discovery. A validated, step-by-step

protocol for a Suzuki-Miyaura coupling is provided to illustrate its practical utility for

researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science. 2-Bromo-4,6-
dimethylpyridine is unambiguously defined by the following identifiers.

IUPAC Name: 2-bromo-4,6-dimethylpyridine[1][2]

Common Synonyms: 2-Bromo-4,6-lutidine[3][4][5][6]

CAS Number: 4926-26-5[2][3]
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Molecular Formula: C₇H₈BrN[2][3]

SMILES: CC1=CC(=NC(=C1)Br)C[1]

InChIKey: IRTOCXBLUOPRFT-UHFFFAOYSA-N[1][2]

The term "lutidine" is a common, non-systematic name for dimethylpyridine isomers. In this

case, "4,6-lutidine" refers to the positions of the two methyl groups, and the "2-Bromo" prefix

specifies the location of the bromine atom.

Physicochemical Properties
Understanding the physical properties of a reagent is critical for experimental design, handling,

and storage. The key properties of 2-Bromo-4,6-dimethylpyridine are summarized below.

Property Value Source(s)

Molecular Weight 186.05 g/mol [2][3]

Appearance
Colorless to light yellow clear

liquid
[3]

Boiling Point 68 °C at 0.8 mmHg [3][7]

Density 1.42 g/cm³ [3]

Refractive Index (n20D) 1.55 [3]

Storage Conditions Store at 2 - 8 °C [3]

Synthesis and Reactivity Profile
Synthesis via Sandmeyer-type Reaction
The most prevalent and efficient synthesis of 2-Bromo-4,6-dimethylpyridine is achieved

through a Sandmeyer-type diazotization reaction starting from 2-amino-4,6-dimethylpyridine.[7]

[8] This well-established method involves three key stages:

Diazonium Salt Formation: 2-amino-4,6-dimethylpyridine is treated with hydrobromic acid

(HBr) and bromine, followed by the slow, low-temperature addition of an aqueous solution of
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sodium nitrite (NaNO₂).[7] This in situ process converts the primary amino group into an

intermediate diazonium salt.

Bromide Displacement: The diazonium group is an excellent leaving group (N₂) and is

subsequently displaced by a bromide ion from the reaction medium.

Workup and Purification: The reaction mixture is neutralized with a strong base (e.g., NaOH),

and the product is extracted with an organic solvent.[7] Purification is typically achieved by

distillation or column chromatography to yield the final product.[7]

Core Reactivity
The chemical behavior of 2-Bromo-4,6-dimethylpyridine is dominated by the carbon-bromine

bond at the C2 position. The pyridine ring is electron-deficient, which activates this position for

two primary classes of reactions, making it an invaluable synthetic intermediate.[3][9]

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring

nitrogen facilitates the displacement of the bromide by strong nucleophiles.

Transition-Metal-Catalyzed Cross-Coupling: This is the most powerful and widely used

application of 2-Bromo-4,6-dimethylpyridine.[3][9] The C-Br bond serves as a versatile

"handle" for forming new carbon-carbon and carbon-heteroatom bonds using catalysts, most

commonly based on palladium.[9] These reactions, including the Suzuki-Miyaura, Buchwald-

Hartwig, and Sonogashira couplings, are cornerstones of modern medicinal chemistry.[9]

The diagram below illustrates the general workflow for a Suzuki-Miyaura cross-coupling

reaction, a process central to the construction of biaryl structures prevalent in pharmaceuticals.
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General Workflow for Suzuki-Miyaura Cross-Coupling

Reactant Setup
2-Bromo-4,6-dimethylpyridine

Arylboronic Acid
Base (e.g., K₂CO₃)

Inert Atmosphere Reaction
Heat (e.g., 80-100 °C)
Monitor by TLC/LC-MS

 Add Catalyst & Solvent

Catalyst System
Pd Catalyst (e.g., Pd(dppf)Cl₂)

Degassed Solvent

Aqueous Workup
Extraction with Organic Solvent

(e.g., Ethyl Acetate)

 Reaction Complete

Purification
Dry Organic Layer (Na₂SO₄)

Concentrate Solvent
Column Chromatography

Final Product
2-Aryl-4,6-dimethylpyridine

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Research and Drug Development
2-Bromo-4,6-dimethylpyridine is not merely a laboratory curiosity; it is a key building block in

the synthesis of biologically active molecules for the pharmaceutical and agrochemical

industries.[3] The dimethylpyridine core is a "privileged scaffold," meaning it is a structural motif

frequently found in successful drugs.
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Pharmaceutical Synthesis: This compound is a vital intermediate for creating novel

compounds with potential therapeutic effects, including anti-inflammatory and analgesic

agents.[3] Its utility is demonstrated in the synthesis of antagonists for the CCR5 receptor, a

target relevant to HIV therapy.[7]

Kinase Inhibitor Development: The aminopyridine scaffold, often accessed via

functionalization of bromopyridines, is a well-established framework for designing kinase

inhibitors.[10] These inhibitors target enzymes like p38 MAP kinase, which are implicated in

inflammatory diseases.[10]

Agrochemicals: It serves in the formulation of pesticides, herbicides, and fungicides,

contributing to crop protection and improved agricultural yields.[3]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol provides a reliable starting point for the palladium-catalyzed Suzuki-Miyaura

cross-coupling of 2-Bromo-4,6-dimethylpyridine with a generic arylboronic acid. Optimization

may be required for specific substrates.

Objective: To synthesize a 2-aryl-4,6-dimethylpyridine derivative.

Materials:

2-Bromo-4,6-dimethylpyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[11]

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[11]

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[11]

Schlenk flask or reaction vial with a magnetic stir bar

Inert gas supply (Argon or Nitrogen)
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Procedure:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4,6-dimethylpyridine, the arylboronic

acid, the base, and the palladium catalyst.[11]

Expert Insight: The choice of base is crucial. Carbonates like K₂CO₃ are standard, but for

less reactive partners, a stronger base like Cs₂CO₃ may improve yields.

Inert Atmosphere: Seal the vessel. Evacuate the flask and backfill with an inert gas (e.g.,

Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen,

which can deactivate the palladium catalyst.[11][12]

Solvent Addition: Add the degassed solvent mixture via syringe. The reaction is typically run

at a concentration of 0.1–0.5 M with respect to the starting bromide.[11]

Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a

critical step to prevent catalyst oxidation and ensure a successful reaction.

Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[12]

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4–

24 hours.[12][13]

Workup: Once the starting material is consumed, cool the mixture to room temperature.

Dilute with ethyl acetate and wash with water, followed by brine.[11][12]

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The resulting crude product can be purified by

flash column chromatography on silica gel to afford the pure 2-aryl-4,6-dimethylpyridine.[11]

[12]

Safety and Handling
2-Bromo-4,6-dimethylpyridine is classified as a skin and eye irritant.[1]

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
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Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear

appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).[1]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b109062#2-bromo-4-6-dimethylpyridine-iupac-name-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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